
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-6-(trifluoromethyl)nicotinamide, also known as BN-80927, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-6-(trifluoromethyl)nicotinamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of specific enzymes that are involved in the regulation of cell proliferation and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by this compound leads to the upregulation of genes that are involved in the induction of apoptosis and the downregulation of genes that promote cell proliferation and inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit the proliferation of cancer cells. This compound has also been found to reduce the expression of pro-fibrotic genes in animal models of liver fibrosis. Additionally, this compound has been shown to improve glucose homeostasis in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-6-(trifluoromethyl)nicotinamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for HDACs and to selectively inhibit their activity. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in lab experiments.
Orientations Futures
There are several future directions for the study of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-6-(trifluoromethyl)nicotinamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the identification of specific HDAC isoforms that are targeted by this compound. This could lead to the development of more selective HDAC inhibitors that have fewer side effects. Additionally, the therapeutic potential of this compound in various diseases, such as cancer, inflammation, and fibrosis, needs to be further explored in animal models and clinical trials.
Méthodes De Synthèse
The synthesis method of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-6-(trifluoromethyl)nicotinamide involves a multi-step process that starts with the reaction of 2-aminobenzofuran with 2-bromo-N,N-dimethylethylamine to form an intermediate product. The intermediate product is then reacted with 6-(trifluoromethyl)nicotinic acid to produce this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-6-(trifluoromethyl)nicotinamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been found to reduce inflammation in various animal models of inflammatory diseases.
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-25(2)14(16-9-12-5-3-4-6-15(12)27-16)11-24-18(26)13-7-8-17(23-10-13)19(20,21)22/h3-10,14H,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSPDOMJOYCREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2908873.png)
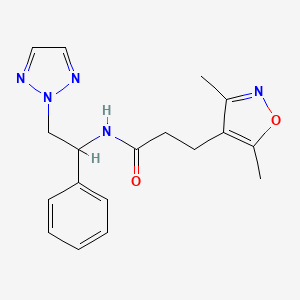

![1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione](/img/structure/B2908879.png)
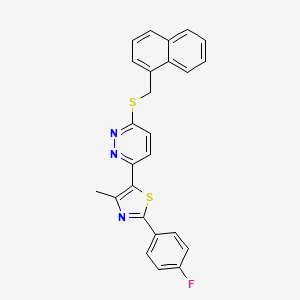
![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2908882.png)
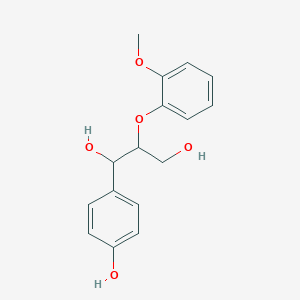
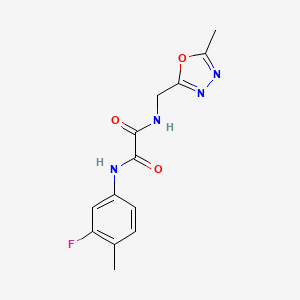
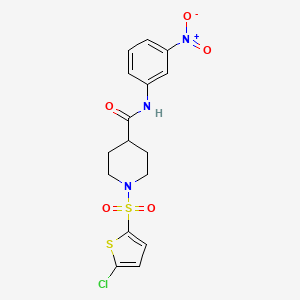
![(E)-1-benzyl-3-(((2,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2908887.png)
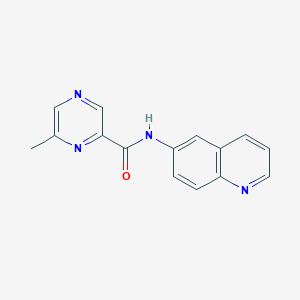

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-fluorobenzamide](/img/structure/B2908895.png)
